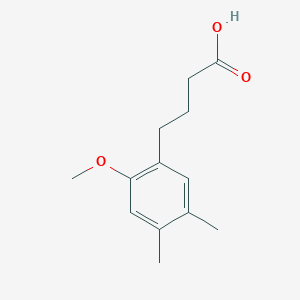

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

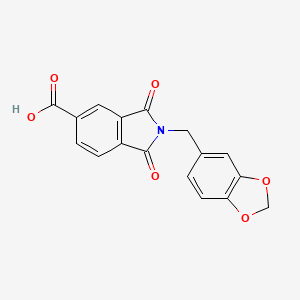

“4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid” is a chemical compound . It contains a total of 39 bonds, including 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 carboxylic acid .

Molecular Structure Analysis

The molecular structure of “4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid” is complex, with a variety of bond types present . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

Photoremovable Protecting Groups

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid's related moieties, such as 2,5-dimethylphenacyl (DMP) esters, have been investigated for their utility as photoremovable protecting groups for carboxylic acids. This application is crucial in organic synthesis and biochemistry for creating "caged" compounds. These DMP esters release free carboxylic acids upon irradiation, showcasing the potential of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid derivatives in light-sensitive applications (Zabadal et al., 2001).

Synthetic Chemistry

The compound has been implicated in the synthesis of complex molecules, demonstrating its versatility in organic chemistry. A high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues, starting from 2,4-dimethylaniline, illustrates the compound's potential as a building block for diverse chemical entities. This pathway involves N-alkylation, carbamoylation, and intramolecular cyclization, highlighting the compound's reactivity and utility in creating bioactive molecules (Vaid et al., 2014).

Aryl Cation Reactivity

Research into the photochemistry of related compounds, such as 4-chlorophenol and 4-chloroanisole, provides insights into the generation and reactivity of aryl cations. These studies offer a pathway to arylated products via heterolytic cleavage in specific solvents, which could be relevant for designing synthetic strategies involving 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid derivatives (Protti et al., 2004).

Supramolecular Chemistry

The interaction of phenylboronic and 4-methoxyphenylboronic acids with heterocyclic compounds, leading to supramolecular assemblies, suggests potential applications of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid in creating novel molecular architectures. These assemblies are formed through hydrogen bonding and could inspire the design of new materials or sensors based on similar chemical frameworks (Pedireddi & Seethalekshmi, 2004).

Green Chemistry

The compound's derivatives have been applied in green chemistry, particularly in processes aiming to reduce the environmental impact of chemical manufacturing. For example, the synthesis of fine chemicals through one-pot multi-step reactions using multifunctional catalysts demonstrates an approach to decrease the environmental footprint. This example underscores the broader relevance of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid in developing sustainable chemical processes (Climent et al., 2010).

Eigenschaften

IUPAC Name |

4-(2-methoxy-4,5-dimethylphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9-7-11(5-4-6-13(14)15)12(16-3)8-10(9)2/h7-8H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQMDIICTFCUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)

![[1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)amine](/img/structure/B2796645.png)

![N-(2-ethoxyphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2796647.png)

![N-[(5-benzylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2796652.png)

![N-Cyclopentyl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2796655.png)

![(3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride](/img/structure/B2796656.png)